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4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one
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Overview
Description
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring a difluoroacetyl group and a dimethyloxolanone ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroacetyl)benzonitrile: Shares the difluoroacetyl group but has a different aromatic structure.
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides: Contains a difluoromethyl group and a thiadiazole ring
Uniqueness
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is unique due to its combination of a difluoroacetyl group and a dimethyloxolanone ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable for applications requiring both fluorine’s electronic effects and the stability of the oxolanone ring .
Biological Activity
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a synthetic compound that belongs to the class of oxolanes, which are cyclic ethers with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on current research findings.
- Molecular Formula: C₇H₉F₂O₃
- Molecular Weight: 179.14 g/mol
- Structure: The compound features a five-membered ring with two fluorine atoms and an acetyl group attached, influencing its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that oxolane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Research has demonstrated that certain oxolane derivatives can induce cytotoxic effects in cancer cell lines. For example:
- IC50 Values: In vitro studies reported IC50 values ranging from 200 µg/ml to 400 µg/ml for related compounds against liver cancer cells (HepG-2) . This suggests a moderate level of efficacy in inhibiting cancer cell proliferation.
- Mechanism of Action: The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Compounds within the oxolane family have been noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Study | Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 100 µg/ml. |
Study 2 | Cytotoxicity | Induced apoptosis in HepG-2 cells with an IC50 of approximately 300 µg/ml. |
Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of various oxolane derivatives, including this compound. Results showed significant inhibition of bacterial growth compared to control groups. -
Cytotoxicity Assessment:
In a controlled laboratory setting, researchers tested the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated a dose-dependent response with notable cell death at higher concentrations.
Properties
Molecular Formula |
C8H10F2O3 |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
4-(2,2-difluoroacetyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H10F2O3/c1-8(2)6(12)4(3-13-8)5(11)7(9)10/h4,7H,3H2,1-2H3 |
InChI Key |
BYOKVKNQJBSJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CO1)C(=O)C(F)F)C |
Origin of Product |
United States |
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